Cyclohexylmethyl cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

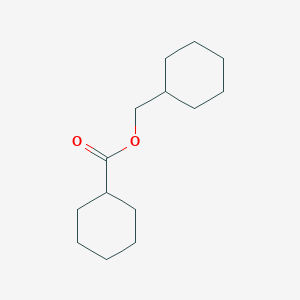

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylmethyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWINVLMFYISLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180743 | |

| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-02-1 | |

| Record name | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylmethyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8CDC3E94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclohexylmethyl Cyclohexanecarboxylate

Introduction

Cyclohexylmethyl cyclohexanecarboxylate, a notable member of the cycloaliphatic ester family, presents a unique molecular architecture characterized by two saturated six-membered rings linked by an ester functional group. This structure imparts a combination of properties that are of significant interest to researchers and professionals in drug development and material science. Its non-polar, bulky nature suggests potential applications as a plasticizer, lubricant, or a hydrophobic scaffold in the design of novel molecular entities. This technical guide provides a comprehensive exploration of the chemical properties of this compound, including its synthesis, spectroscopic signature, physical characteristics, and reactivity profile. The information herein is intended to serve as a foundational resource for scientists engaged in the study and application of this and structurally related compounds.

Molecular Structure and Identification

At the core of its chemical identity, this compound possesses the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol [1]. Its structure, systematically named this compound under IUPAC nomenclature, is registered under the CAS Number 2611-02-1[1].

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2611-02-1[1] |

| Molecular Formula | C₁₄H₂₄O₂[1] |

| Molecular Weight | 224.34 g/mol [1] |

| InChI | InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2[1] |

| SMILES | C1CCC(CC1)COC(=O)C2CCCCC2[1] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the direct esterification of cyclohexanecarboxylic acid with cyclohexanemethanol.

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Cyclohexanemethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), cyclohexanemethanol (1.2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the upfield region (δ 1.0-2.0 ppm) corresponding to the numerous methylene (-CH₂) and methine (-CH) protons of the two cyclohexane rings. The protons on the carbon adjacent to the ester oxygen (O-CH₂-) would appear as a downfield-shifted doublet around δ 3.8-4.0 ppm. The proton on the carbon alpha to the carbonyl group (-CH-C=O) would likely appear as a multiplet around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-180 ppm. The carbon of the -O-CH₂- group would be in the δ 60-70 ppm region. The carbons of the cyclohexane rings will appear in the δ 20-45 ppm range. For the related methyl cyclohexanecarboxylate, the carbonyl carbon appears at 176.5 ppm, the ester methyl at 51.3 ppm, and the cyclohexane carbons at 43.1, 29.1, 25.7, and 25.4 ppm[2].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ester functional group. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration. Additionally, C-O stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane rings will appear just below 3000 cm⁻¹. For the related methyl cyclohexanecarboxylate, a strong C=O stretch is observed around 1735 cm⁻¹, with C-O stretches between 1250-1000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹[3].

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation patterns characteristic of esters. The molecular ion peak (M⁺) at m/z = 224 would likely be observed. Common fragmentation pathways would involve cleavage of the ester group, leading to the formation of acylium ions and fragments corresponding to the loss of the alcohol moiety.

Caption: A plausible mass spectral fragmentation pathway for this compound.

Physical and Chemical Properties

While experimental data for the physical properties of this compound are not widely published, estimations and comparisons with analogous compounds can provide valuable insights.

| Property | Value (for Methyl Cyclohexanecarboxylate) | Reference |

| Boiling Point | 183.0 °C @ 760 mm Hg | [4] |

| Density | 0.990-0.999 g/cm³ | [4] |

| Refractive Index | 1.439-1.447 | [4] |

| Solubility | Insoluble in water; miscible in fat | [4] |

| XLogP3 | 4.6 (Computed for this compound) | [1] |

The high calculated XLogP3 value of 4.6 for this compound suggests a highly lipophilic and hydrophobic nature, consistent with its structure[1]. It is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in common organic solvents.

Reactivity and Stability

This compound exhibits the typical reactivity of an aliphatic ester.

-

Hydrolysis: It can be hydrolyzed to cyclohexanecarboxylic acid and cyclohexanemethanol under both acidic and basic conditions. Base-catalyzed hydrolysis (saponification) is an irreversible process. The rate of hydrolysis will be influenced by steric hindrance around the carbonyl group.

-

Transesterification: It can undergo transesterification in the presence of an acid or base catalyst and another alcohol, leading to the formation of a different ester.

-

Reduction: The ester functionality can be reduced to the corresponding primary alcohol (cyclohexanemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Thermal Stability: Alicyclic esters generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur.

Safety and Toxicology

Specific toxicological data for this compound is limited. A safety data sheet suggests that it should be handled with care, avoiding contact with skin and eyes, and ensuring adequate ventilation[5]. For the structurally similar methyl cyclohexanecarboxylate, it is classified as a flammable liquid and may cause skin and eye irritation[4][6]. In the absence of specific data, it is prudent to handle this compound with the standard precautions for laboratory chemicals, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Potential Applications

The chemical and physical properties of this compound suggest its potential utility in several areas:

-

Material Science: Its bulky, non-polar structure makes it a candidate for use as a plasticizer for polymers, enhancing their flexibility and durability. It may also find application as a high-performance lubricant or a component in synthetic oils due to its expected thermal stability and viscosity characteristics.

-

Drug Development: The cyclohexyl moiety is a common scaffold in medicinal chemistry. This compound could serve as a hydrophobic building block or a starting material for the synthesis of more complex, biologically active molecules.

-

Fragrance and Flavor Industry: While not as common as smaller esters, its unique structure might contribute to novel scent and flavor profiles, warranting investigation in this sector.

Conclusion

This compound is a cycloaliphatic ester with a distinct chemical profile. While a comprehensive set of experimental data for this specific molecule is not yet fully established in the public domain, its properties can be reliably inferred from its structure and comparison with well-characterized analogues. Its synthesis is readily achievable through Fischer-Speier esterification, and its spectroscopic properties provide a clear fingerprint for its identification. The combination of its hydrophobicity, steric bulk, and ester functionality makes it a molecule of interest for further research and potential applications in materials science and drug discovery. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75786, this compound.

- Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%.

- Cheméo (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4).

- Palkem India (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.

- The Good Scents Company (n.d.). cyclohexyl cyclohexane carboxylate, 15840-96-7.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

- University of California, Los Angeles (n.d.). Fischer Esterification Procedure.

- OperaChem (2024). Fischer Esterification-Typical Procedures.

- LibreTexts Chemistry (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

- Chemguide (n.d.). mass spectra - fragmentation patterns.

- Science Trove (n.d.). Conformation and reactivity in alicyclic compounds.

- Gauntlett, T. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases.

- Chapman, N. B., Shorter, J., & Toyne, K. J. (1961). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydrolysis of the Methyl Cyclohexane-mono- and -di-carboxylates and 4-t-Butylcyclohexanecarboxylates. Journal of the Chemical Society, 489-498.

Sources

- 1. This compound | C14H24O2 | CID 75786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Cyclohexylmethyl cyclohexanecarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Cyclohexylmethyl Cyclohexanecarboxylate

Abstract

This compound is an ester of significant interest due to its applications as a specialty solvent, plasticizer, and fragrance component. The synthesis of this molecule can be approached through several distinct chemical pathways, each offering a unique balance of efficiency, yield, cost, and scalability. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core synthetic methodologies. We will dissect the mechanistic underpinnings of Direct Acid-Catalyzed Esterification, the Acyl Chloride Intermediate Route, and Transesterification. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for laboratory synthesis and process optimization.

Introduction to this compound

This compound (C₁₄H₂₄O₂) is a saturated ester characterized by two cyclohexyl rings linked by an ester functionality. One ring originates from cyclohexanecarboxylic acid, and the other from cyclohexanemethanol. Its bulky, non-polar structure imparts properties such as high boiling point, low volatility, and good solubility in organic solvents, making it a versatile compound in various industrial applications.

The primary challenge in its synthesis lies in efficiently forming the ester bond between two relatively sterically hindered cyclohexyl moieties. The selection of a synthetic route is therefore a critical decision, dictated by factors including the availability of starting materials, required purity of the final product, and the scale of the reaction. This guide will focus on the three most prevalent and practical pathways for its synthesis.

Principal Synthesis Pathways

The formation of the ester linkage in this compound is typically achieved through one of three major routes: direct esterification, reaction via an acyl chloride intermediate, or transesterification.

Pathway I: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This is the most classical and direct approach, involving the reaction of cyclohexanecarboxylic acid with cyclohexanemethanol in the presence of a strong acid catalyst.[1][2]

Mechanism & Rationale: The Fischer-Speier esterification is an equilibrium-controlled reaction.[3] The mechanism proceeds through several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[3][4]

-

Nucleophilic Attack: The hydroxyl group of cyclohexanemethanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a tetrahedral intermediate.

-

Dehydration: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

The primary challenge is the presence of water as a byproduct, which can hydrolyze the ester and shift the equilibrium back towards the reactants. To achieve high yields, the equilibrium must be driven forward. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one) or by continuously removing water from the reaction mixture using a Dean-Stark apparatus.

Catalysts: Common catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). For processes requiring easier catalyst removal and potentially milder conditions, solid acid catalysts such as immobilized p-TsOH or ion-exchange resins (e.g., Amberlyst 15) are effective, green alternatives.[1][5]

Caption: Two-step synthesis via an acyl chloride intermediate.

Pathway III: Transesterification

Transesterification involves reacting an existing ester of cyclohexanecarboxylic acid (e.g., methyl or ethyl cyclohexanecarboxylate) with cyclohexanemethanol to exchange the alcohol portion. [6]This reaction can be catalyzed by either acids or bases.

Mechanism & Rationale: The choice of catalyst dictates the mechanism.

-

Acid-Catalyzed: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by cyclohexanemethanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol). To drive the reaction, the lower-boiling alcohol byproduct is typically removed by distillation.

-

Base-Catalyzed: A strong base (e.g., sodium methoxide) deprotonates cyclohexanemethanol to form a potent cyclohexylmethoxide nucleophile. [6]This alkoxide then attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate which subsequently collapses, expelling the original alkoxide (e.g., methoxide) to yield the desired product. Base-catalyzed transesterification is often faster and occurs under milder conditions than the acid-catalyzed version but requires anhydrous conditions as any water would saponify the ester. [7] This pathway is particularly useful when the starting carboxylic acid is sensitive to strong acids or high temperatures, or when a simple ester like methyl cyclohexanecarboxylate is a more readily available or economical starting material.

Caption: General transesterification pathway.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthesis route depends on a careful evaluation of several factors. The following table provides a comparative summary.

| Parameter | Fischer-Speier Esterification | Acyl Chloride Route | Transesterification |

| Starting Materials | Cyclohexanecarboxylic acid, Cyclohexanemethanol | Cyclohexanecarboxylic acid, Thionyl Chloride, Cyclohexanemethanol | Methyl Cyclohexanecarboxylate, Cyclohexanemethanol |

| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Base (e.g., Pyridine) [8] | Acid or Base catalyst (e.g., NaOMe) [6] |

| Typical Yield | 65-95% (depends on water removal) [4] | >95% [8] | High, dependent on byproduct removal [6] |

| Reaction Time | 2 - 10 hours [4][8] | ~1-3 hours [8] | 1 - 5 hours [6] |

| Reaction Temp. | Reflux (~100-150 °C) | 0 °C to Room Temperature [8] | Room Temperature to Reflux [6] |

| Advantages | Uses readily available, inexpensive reagents; one-step process. [8] | Very high yield; fast reaction; not an equilibrium process. [8] | Milder conditions possible (base-catalyzed); avoids strong acids. [1] |

| Disadvantages | Equilibrium reaction requires driving to completion; can require high temperatures. [8] | Involves hazardous/corrosive reagents (SOCl₂); two distinct steps. [8] | Requires an ester starting material; base catalysis needs anhydrous conditions. |

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory equipment and safety procedures.

Protocol 1: Synthesis via Fischer Esterification

This protocol details the direct esterification using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanecarboxylic acid (12.8 g, 0.1 mol), cyclohexanemethanol (11.4 g, 0.1 mol), and toluene (100 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.95 g, 5 mol%).

-

Reflux: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

-

Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), 50 mL of water, and finally 50 mL of brine. [4][9]5. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. [9]6. Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for Fischer esterification.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol outlines the two-step conversion using thionyl chloride. Caution: This procedure must be performed in a well-ventilated fume hood.

Methodology:

Step 1: Synthesis of Cyclohexanecarbonyl Chloride [8]1. Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place cyclohexanecarboxylic acid (12.8 g, 0.1 mol). 2. Reagent Addition: Slowly add thionyl chloride (SOCl₂) (10.9 mL, 0.15 mol) to the flask at room temperature. 3. Reflux: Heat the mixture to a gentle reflux for 1 hour. The reaction is complete when gas evolution ceases. [8]4. Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation (or careful rotary evaporation) to obtain the crude cyclohexanecarbonyl chloride, which can be used directly in the next step.

Step 2: Esterification of Cyclohexanecarbonyl Chloride

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanemethanol (11.4 g, 0.1 mol) and dry pyridine (8.7 mL, 0.11 mol) in 100 mL of anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Acyl Chloride Addition: Add the crude cyclohexanecarbonyl chloride from Step 1 dropwise to the cooled solution over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with 1M HCl, water, saturated sodium bicarbonate, and brine. [8]5. Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ester by vacuum distillation.

Caption: Experimental workflow for the acyl chloride route.

Conclusion

The synthesis of this compound can be successfully achieved through multiple robust pathways. The choice of method represents a critical strategic decision for the synthetic chemist.

-

Fischer-Speier Esterification is ideal for large-scale, cost-effective production where the equilibrium can be effectively managed.

-

The Acyl Chloride Route is superior for laboratory-scale synthesis where the highest possible yield and reaction speed are desired, provided the necessary safety precautions for handling hazardous reagents are in place.

-

Transesterification offers a valuable alternative, particularly when milder reaction conditions are required or when starting from a simple ester precursor is more convenient.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers and professionals can confidently select and execute the most appropriate synthesis strategy for their specific objectives.

References

- Organic Syntheses Procedure. (1969). Ketone, cyclohexyl methyl. Organic Syntheses, 49, 81. [Link]

- Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Palkem India. [Link]

- LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone. Chempedia. [Link]

- Organic Syntheses Procedure. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]

- National Center for Biotechnology Information. (n.d.).

- Wikipedia. (n.d.).

- Sevostyanova, V. V., et al. (n.d.). Combined process of cyclohexyl cyclohexanecarboxylate synthesis from cyclohexanol and CO catalyzed by the Pd(OAc)2–PPh3–p-toluenesulfonic acid system. Fine Chemical Technologies. [Link]

- Reactory. (2023). Reaction of cyclohexanecarboxylic acid, methanol. Reactory. [Link]

- Google Patents. (2004). US6740765B1 - Method for preparing cyclohexane carboxylic acids.

- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

- Georganics. (n.d.).

- Pearson. (n.d.). Show how the following ketones might be synthesized from the indicated acids, using any necessary reagents. (b) methyl cyclohexyl ketone from cyclohexanecarboxylic acid. Pearson. [Link]

- Yadav, G. D., & Goel, Y. (2001). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Journal of Molecular Catalysis A: Chemical, 171(1-2), 111-120. [Link]

- Chegg. (2024). Question: Give a detailed, stepwise mechanism for the Fischer esterification of cyclohexanecarboxylic acid with methanol. Chegg. [Link]

- Google Patents. (2009). US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.

- OrgoSolver. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Dobosz, M., & Wieniawska-Koprowska, A. (2002). Synthesis of dicarboxylic and complex esters by transesterification. Industrial & Engineering Chemistry Research, 41(23), 5774-5777. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reaction of cyclohexanecarboxylic acid, methanol | Reactory [reactory.app]

- 3. orgosolver.com [orgosolver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Cyclohexylmethyl cyclohexanecarboxylate CAS number 2611-02-1

An In-depth Technical Guide to Cyclohexylmethyl Cyclohexanecarboxylate (CAS 2611-02-1)

Abstract

This compound, CAS Number 2611-02-1, is a diester of significant interest due to its unique molecular structure, which combines two cyclohexyl moieties. This structure imparts properties that make it a compelling candidate for investigation in materials science, specialty chemicals, and as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and robust methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques. The document is intended for researchers, scientists, and professionals in drug development and chemical industries, offering foundational knowledge and practical, field-proven insights to facilitate further research and application development.

Chemical Identity and Physicochemical Properties

This compound (IUPAC Name: this compound) is an ester with the molecular formula C₁₄H₂₄O₂. The molecule is formed from the esterification of cyclohexanecarboxylic acid and cyclohexanemethanol. Its identity is unequivocally established by its CAS registry number, 2611-02-1.

The presence of two bulky, non-polar cyclohexyl rings dictates its physical properties, suggesting low water solubility and a high affinity for organic solvents. These characteristics are pivotal for its potential applications as a plasticizer, lubricant, or specialty solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2611-02-1 | |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate | [2] |

| Boiling Point | 288.7 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Melting Point | 103-107°C | [2] |

| XLogP3-AA | 4.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 4 |

Synthesis and Purification: Fischer-Speier Esterification

The most direct and classical approach for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of cyclohexanecarboxylic acid with cyclohexanemethanol. The choice of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and driving the equilibrium towards the product is essential for achieving a high yield. This is typically accomplished by removing water as it forms, often with a Dean-Stark apparatus, or by using an excess of one of the reactants.[3]

Detailed Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid (1.0 eq)

-

Cyclohexanemethanol (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (as solvent and for azeotropic water removal)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanecarboxylic acid, cyclohexanemethanol, and toluene.

-

Catalyst Addition: While stirring, cautiously add the strong acid catalyst (e.g., concentrated H₂SO₄) to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

-

Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural confirmation. The expected spectra are predicted based on the known chemical shifts of cyclohexyl moieties.[3][5]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Technique | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~3.8-4.0 (d) | -O-CH₂ -Cyclohexyl |

| ~2.2-2.4 (tt) | -CH -C=O | |

| ~0.8-2.0 (m) | Cyclohexyl -CH₂- and -CH- protons | |

| ¹³C NMR | ~176 | C =O (Ester) |

| ~68-70 | -O-CH₂ -Cyclohexyl | |

| ~43 | -CH -C=O | |

| ~25-40 | Cyclohexyl C H₂ and C H carbons |

Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for both identification and purity analysis of this volatile ester.[6] Electron Ionization (EI) will induce predictable fragmentation patterns, which serve as a molecular fingerprint.

Expected Fragmentation: The primary fragmentation will involve cleavage of the ester bond. Key expected fragments include:

-

McLafferty rearrangement: If sterically feasible, leading to a neutral alkene loss.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

-

Cleavage of the ester C-O bond: Generating the cyclohexanecarbonyl cation (m/z 111) and the cyclohexylmethyl radical, or the cyclohexylmethyl cation (m/z 97) and a neutral acid radical.

Caption: Proposed mass spectral fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum will be dominated by the absorptions from the ester group and the saturated rings.[6][7]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2930-2850 | C-H (sp³) stretch (cyclohexyl rings) | Strong |

| 1735-1730 | C=O (ester) stretch | Strong, Sharp |

| 1250-1150 | C-O stretch (ester) | Strong |

| ~1450 | CH₂ scissoring (cyclohexyl rings) | Medium |

General Analytical Workflow

A systematic workflow ensures comprehensive characterization and quality control.

Caption: General workflow for the analytical characterization of the title compound.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its structure suggests several areas for investigation, particularly in materials science and specialty chemicals.

-

Plasticizer: Its high molecular weight, bulky aliphatic structure, and low volatility make it a potential candidate as a non-phthalate plasticizer for polymers like PVC, improving flexibility and durability.

-

Fragrance and Flavor: Many esters with similar structures are used as fragrance and flavoring agents.[8] The sensory properties of this compound could be evaluated for potential use in perfumery or as a food additive, pending toxicological assessment.

-

Specialty Solvent/Lubricant: Its high boiling point and non-polar nature could make it suitable as a specialty solvent in high-temperature applications or as a base oil for synthetic lubricants.

-

Synthetic Intermediate: The ester functionality can be readily transformed via reactions like hydrolysis, reduction, or aminolysis, making it a potentially useful building block for the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.[9]

Safety and Handling

According to available safety data, this compound presents no apparent significant hazards under normal laboratory conditions.[2][10] However, as with any chemical, appropriate safety precautions are paramount.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and mucous membranes by wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2] Stability may be compromised under humid conditions.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]

This guide provides a robust technical foundation for this compound. The detailed protocols and analytical insights are designed to empower researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.

References

- BIOSYNCE. (n.d.). This compound Cas 2611-02-1.

- Bare, T. M., & House, H. O. (1969). Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. Organic Syntheses, 49, 81. doi:10.15227/orgsyn.049.0081.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75786, this compound.

- Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.

- LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone.

- Pharmaffiliates. (n.d.). CAS No : 2611-02-1 | Product Name : this compound.

- Chemchart. (n.d.). This compound (2611-02-1).

- Wikipedia. (n.d.). Methyl cyclohexanecarboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85811, 2-Methylcyclohexanecarboxylic acid.

- ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester, and....

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. biosynce.com [biosynce.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl cyclohexanecarboxylate - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Physical properties of Cyclohexylmethyl cyclohexanecarboxylate

An In-depth Technical Guide to the Physical Properties of Cyclohexylmethyl cyclohexanecarboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No. 2611-02-1). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer insights into the experimental determination of these properties and the underlying structure-property relationships. We will delve into its chemical identity, summarize its key physical constants, and present standardized protocols for their empirical validation. The significance of these properties in the context of chemical synthesis, formulation, and potential applications is also discussed, providing a holistic view for the scientific community.

Chemical Identity and Structure

This compound is an ester characterized by two cyclohexyl rings linked by an ester functional group. One ring is part of the carboxylate moiety, while the other is connected via a methylene bridge to the ester's oxygen atom. This structure imparts significant lipophilicity.[1]

-

IUPAC Name: this compound[2]

-

Synonyms: Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate[2]

The presence of the methylene bridge distinguishes it from its close analog, cyclohexyl cyclohexanecarboxylate, leading to differences in their three-dimensional structure and physical characteristics.[1]

Core Physical Properties

The physical properties of an organic compound are fundamental to its handling, reactivity, and application. The data for this compound are primarily based on computational models, which provide reliable estimates for research and development purposes.

| Property | Value | Source |

| Molecular Weight | 224.34 g/mol | [1][2] |

| XLogP3 | 4.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Determination of Physical Properties

A rigorous understanding of a compound requires empirical validation of its physical properties. The following protocols are standard, self-validating systems for characterizing esters like this compound.

Boiling Point Determination via Distillation

The boiling point is a critical indicator of a substance's volatility, which is influenced by intermolecular forces.[3] Esters like this one are polar but cannot engage in hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids of similar molecular weight.[4]

Protocol for Boiling Point Determination:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a receiving flask.

-

Sample Preparation: Place a sample of this compound (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, observed when the thermometer bulb is fully bathed in vapor, is the boiling point. The process also serves to purify the liquid.[5]

-

Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, a correction must be applied to normalize the boiling point to standard pressure.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is an intrinsic property useful for identification and for converting between mass and volume.

Protocol for Density Measurement using a Pycnometer:

-

Calibration: Clean and dry a pycnometer of known volume and measure its mass (m₁).

-

Water Measurement: Fill the pycnometer with deionized water at a specific temperature (e.g., 25°C) and measure its mass (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Sample Measurement: Empty, dry the pycnometer, fill it with this compound at the same temperature, and measure its mass (m₃).

-

Calculation: The density (ρ) is calculated as: ρ = (m₃ - m₁) / ((m₂ - m₁)/ρ_water).

Refractive Index Measurement

The refractive index is a unique physical constant for a pure compound, sensitive to temperature and the wavelength of light used. It is a rapid method for assessing purity.

Protocol for Refractive Index Measurement:

-

Instrument Calibration: Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the sample onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20°C or 25°C).

-

Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index from the scale.

-

Correction: If the measurement temperature differs from the reference temperature, apply a temperature correction.

Solubility Assessment

Understanding solubility is crucial for applications in formulations and reaction chemistry. As an ester with large, nonpolar cyclohexyl groups, this compound is expected to have low solubility in water but good solubility in organic solvents.[1][4][6] The lipophilic nature of its constituent groups facilitates passage across biological membranes, a key consideration in prodrug design.[1]

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Prepare test tubes with 1 mL of various solvents (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: Add the ester dropwise (or in small amounts if solid) to each solvent, shaking after each addition.

-

Observation: Observe whether the substance dissolves completely. Note the formation of layers for immiscible liquids.[6]

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Caption: Logical Flow for Solubility Assessment.

Spectroscopic and Physicochemical Insights

While not physical properties in the classical sense, spectroscopic characteristics are intrinsically linked to the compound's structure.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption peak around 1735-1750 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester group. Additional peaks corresponding to C-O stretching and C-H stretching of the cyclohexyl rings would also be present.

-

UV-Visible Spectroscopy: The ester's carbonyl group allows for a weak n → π* electronic transition.[1] This absorption is typically of low intensity and occurs in the UV region, making it less useful for routine characterization compared to IR or NMR spectroscopy.[1]

Conclusion

This compound is a lipophilic ester whose physical properties are dictated by its dual cyclohexyl ring structure. While comprehensive experimental data is sparse, its molecular weight and computed properties provide a solid foundation for its use in research. The standardized protocols detailed in this guide offer a clear pathway for the empirical determination of its boiling point, density, refractive index, and solubility. This information is indispensable for ensuring purity, designing synthetic routes, and developing formulations for scientific and industrial applications.

References

- PubChem. (n.d.). Methyl cyclohexanecarboxylate. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). cyclohexyl cyclohexanecarboxylate.

- Solubility of Things. (n.d.). Methyl cyclohexanecarboxylate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%.

- University of California, Los Angeles. (n.d.). Esters. An Introduction.

- Lumen Learning. (n.d.). Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry.

- Homework.Study.com. (n.d.). These are few questions of an ester lab: Describe the physical properties of each product that....

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

- Stenutz. (n.d.). methyl cyclohexanecarboxylate.

- Wikipedia. (n.d.). Methyl cyclohexanecarboxylate.

- Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, methyl ester (CAS 4630-82-4).

- LookChem. (n.d.). Cas 16437-72-2,Cyclohexanecarboxylic acid, (methylthio)methyl ester.

- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cyclohexylmethyl hexyl ester.

- PubChem. (n.d.). 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate.

- Oregon State University. (n.d.). H-Ester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H24O2 | CID 75786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. scribd.com [scribd.com]

Introduction to the Analyte: Cyclohexylmethyl cyclohexanecarboxylate

An In-Depth Technical Guide to the Structure Elucidation of Cyclohexylmethyl cyclohexanecarboxylate

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal logic behind analytical choices. It integrates data from Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating, authoritative confirmation of the molecular structure.

This compound is an ester composed of a cyclohexanecarboxylic acid moiety and a cyclohexylmethanol moiety. Its molecular structure presents a compelling case for a multi-faceted analytical approach due to the presence of two saturated carbocyclic rings and a central ester linkage.

Molecular Identity:

-

Molecular Formula: C₁₄H₂₄O₂[1]

-

Molecular Weight: 224.34 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 2611-02-1[1]

The unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance. The following sections detail the integrated spectroscopic workflow designed to provide a definitive structural assignment.

Part 1: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Rationale: The first step in elucidating an unknown structure is often to identify the functional groups present. Infrared (IR) spectroscopy is an ideal tool for this purpose, as it probes the vibrational modes of chemical bonds. For an ester like this compound, we expect to see characteristic, high-intensity absorptions corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[2] Their presence and specific wavenumbers provide the initial, foundational piece of the structural puzzle.

Expected Spectral Features: The IR spectrum of a saturated aliphatic ester is distinguished by a few key, intense peaks.[3]

-

C=O Stretch: A very strong and sharp absorption band is anticipated between 1750-1735 cm⁻¹ for the ester carbonyl group.[4]

-

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations.[4][5] These appear as strong bands in the 1300-1000 cm⁻¹ region.

-

sp³ C-H Stretches: The numerous C-H bonds within the two cyclohexane rings will produce strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2930-2850 cm⁻¹ range.

Data Presentation: Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2850 - 2930 | Strong, Sharp |

| C=O (Ester) Stretch | 1735 - 1750 | Very Strong, Sharp |

| C-O Stretch (Acyl-Oxygen) | 1150 - 1250 | Strong |

| C-O Stretch (Alkyl-Oxygen) | 1000 - 1100 | Strong |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR) This method is chosen for its speed, ease of use, and minimal sample preparation requirements, making it highly efficient for liquid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or ZnSe). This step is critical to computationally subtract interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

Data Processing: The final spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is baseline-corrected and the peaks are labeled.

Visualization: IR Analysis Workflow

Caption: Workflow for functional group analysis using FTIR-ATR.

Part 2: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

Expertise & Rationale: After identifying the ester functional group, the next logical step is to determine the compound's molecular weight and gain insight into its substructures. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the authoritative technique for this task. EI provides a definitive molecular ion peak (M⁺˙) and produces a reproducible fragmentation pattern that acts as a molecular fingerprint, allowing for structural inference.

Expected Mass Spectrum: The mass spectrum will provide the total molecular mass and key structural fragments.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 224, corresponding to the molecular formula C₁₄H₂₄O₂⁺˙.

-

Key Fragments: The high-energy EI process will cleave the molecule at its weakest points, primarily around the ester linkage.

-

m/z 111: Acylium ion [C₆H₁₁CO]⁺, formed by cleavage of the C-O bond on the alkyl side of the ester. This is often a very stable and prominent peak.

-

m/z 97: Cyclohexylmethyl cation [C₆H₁₁CH₂]⁺, formed by cleavage of the C-O bond on the acyl side with charge retention on the alkyl fragment.

-

m/z 83: Cyclohexenyl cation [C₆H₉]⁺, a common fragment resulting from the loss of ethylene from the cyclohexyl ring.

-

m/z 55: A common fragment [C₄H₇]⁺ from further fragmentation of the cyclohexyl rings.

-

Data Presentation: Predicted Key MS Fragments

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 224 | Molecular Ion | [C₁₄H₂₄O₂]⁺˙ | Confirms Molecular Weight |

| 111 | Cyclohexanoyl Cation | [C₇H₁₁O]⁺ | Confirms Cyclohexanecarbonyl Moiety |

| 97 | Cyclohexylmethyl Cation | [C₇H₁₃]⁺ | Confirms Cyclohexylmethanol Moiety |

| 83 | Cyclohexenyl Cation | [C₆H₉]⁺ | Characteristic of Cyclohexane Ring |

| 55 | Butenyl Cation | [C₄H₇]⁺ | Characteristic of Cyclohexane Ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) This protocol ensures the sample is pure and properly introduced into the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. A nonpolar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities. A typical temperature program might start at 50°C and ramp to 250°C to ensure elution.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization: MS Fragmentation and Analysis Pathway

Caption: Conceptual workflow of MS analysis and fragmentation.

Part 3: Definitive C-H Framework Mapping via NMR Spectroscopy

Expertise & Rationale: While IR confirms the functional group and MS provides the mass and fragments, NMR spectroscopy provides the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR shows all unique carbon atoms. The combination is exceptionally powerful for isomeric differentiation and complete structural assignment.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities: The symmetry and structure of the molecule lead to predictable signals.

-

-O-CH₂- Protons: These two protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield to ~3.8-4.0 ppm. They are coupled to the single proton on the adjacent cyclohexyl carbon, resulting in a doublet.[6]

-

-CH-C=O Proton: This single proton is alpha to the carbonyl group, placing it in the ~2.2-2.4 ppm region. It will appear as a complex multiplet (a triplet of triplets) due to coupling with adjacent protons on its cyclohexane ring.[6]

-

Cyclohexane Protons: The remaining 20 protons on the two cyclohexane rings are not chemically equivalent but have very similar electronic environments. They will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.0-1.9 ppm.[6]

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂- | ~3.9 | Doublet (d) | 2H |

| -CH-C=O | ~2.3 | Triplet of Triplets (tt) | 1H |

| Cyclohexyl Protons | 1.0 - 1.9 | Multiplet (m) | 21H |

¹³C NMR Spectroscopy

Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

-

C=O (Ester Carbonyl): The carbonyl carbon is the most deshielded, appearing far downfield around 176 ppm.[7][8]

-

-O-CH₂- Carbon: The carbon attached to the ester oxygen is significantly downfield, expected around 68-70 ppm.

-

-CH-C=O Carbon: The carbon alpha to the carbonyl is expected around 43 ppm.[7][8]

-

Cyclohexane Carbons: The carbons of the two rings will appear as a cluster of signals in the 25-30 ppm range.[7][8]

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~176.5 |

| -O-CH₂- | ~69.0 |

| -CH-C=O | ~43.2 |

| Cyclohexyl C2'/C6' | ~30.0 |

| Cyclohexyl C2/C6 | ~29.1 |

| Cyclohexyl C4 | ~25.8 |

| Cyclohexyl C3/C5 | ~25.5 |

| Cyclohexyl C3'/C5' | ~26.0 |

| Cyclohexyl C4' | ~25.0 |

| Cyclohexyl C1' | ~37.5 |

Experimental Protocol: NMR Spectroscopy A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency (¹H or ¹³C) and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typically 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals.

Visualization: NMR Data Integration Strategy

Caption: Strategy for assembling the molecular framework using NMR data.

Part 4: Integrated Structure Elucidation - A Synergistic Approach

-

IR provides the "what": It confirms the presence of an ester functional group and saturated alkyl rings.

-

MS provides the "how much": It confirms the molecular weight (224 amu) and shows fragments (m/z 111, 97) consistent with the two specific halves of the proposed ester.

-

NMR provides the "where": It maps the precise connectivity of the C-H framework, confirming the cyclohexanecarbonyl and cyclohexylmethyl moieties and showing how they are linked through the ester oxygen via the downfield -O-CH₂- signal.

Visualization: Convergent Logic for Structure Confirmation

Caption: The synergistic workflow for unambiguous structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a logical, stepwise application of core spectroscopic techniques. By integrating the functional group data from IR, the molecular weight and fragmentation data from MS, and the detailed connectivity map from NMR, we construct an unassailable case for the final structure. This multi-technique, self-validating approach represents the gold standard in chemical analysis, ensuring the scientific integrity required in research and development.

References

- IR Spectrum: Esters. (n.d.). Química Organica.org.

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.

- This compound. (n.d.). PubChem.

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.

- Mass spectra of 3-cyclohexylpropionic acid methyl ester, and... (n.d.). ResearchGate.

- Methyl cyclohexanecarboxylate. (n.d.). PubChem.

Sources

- 1. This compound | C14H24O2 | CID 75786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Spectrum: Esters [quimicaorganica.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Weight Determination of Cyclohexylmethyl Cyclohexanecarboxylate

This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight for cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1). It is designed for researchers, scientists, and drug development professionals who require precise molecular characterization for applications ranging from quality control in fragrance synthesis to impurity identification in pharmaceutical development.

Introduction: The Significance of Precise Molecular Weight

This compound is an ester characterized by two saturated cyclohexane rings. Its molecular structure dictates its physicochemical properties, making it relevant in fields such as polymer chemistry and as a fragrance component. The accurate determination of its molecular weight is a foundational step in its scientific investigation. It serves as a primary identifier, a crucial parameter for stoichiometric calculations in synthesis, and a key data point for regulatory submissions. Any deviation from the theoretical molecular weight can indicate the presence of impurities, isotopic variations, or structural misidentification, making its precise verification non-negotiable for ensuring scientific integrity.

Theoretical Molecular Weight: A Calculation from First Principles

The theoretical molecular weight is calculated based on the compound's molecular formula and the atomic masses of its constituent elements. This value represents the monoisotopic mass using the most abundant isotopes of each element and the molar mass using the standard atomic weights.

The molecular formula for this compound is C₁₄H₂₄O₂ .[1]

The calculation is based on the following standard atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

The theoretical molecular weight is calculated as follows: (14 × 12.011) + (24 × 1.008) + (2 × 15.999) = 224.34 g/mol .[1][2]

This calculated value is the cornerstone against which all experimental data are compared.

| Element | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 24 | 1.008 | 24.192 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 224.34 |

Experimental Verification: Methodologies and Rationale

While the theoretical weight provides a precise target, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for this purpose, particularly for volatile and semi-volatile organic compounds like this compound.

The Rationale for GC-MS: The choice of GC-MS is deliberate. The gas chromatography component separates the analyte from the sample matrix and any potential impurities. This step is critical for trustworthiness; it ensures that the mass spectrum obtained is of a pure compound, preventing misinterpretation of data due to co-eluting species. The mass spectrometry component then ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing a definitive molecular weight and a fragmentation pattern that acts as a structural fingerprint.

Protocol: GC-MS Analysis for Molecular Weight Confirmation

This protocol outlines a self-validating workflow for the precise molecular weight determination of this compound.

4.1 Objective: To verify the molecular weight and identity of a sample of this compound.

4.2 Materials and Reagents:

-

Sample of this compound

-

High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

-

Volumetric flasks and micropipettes

-

GC vials with septa

4.3 Instrumentation and Parameters: The parameters below are a validated starting point. Method optimization may be required based on the specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A non-polar column providing excellent separation for esters. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A temperature ramp to ensure good peak shape and elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragments. |

| Ionization Energy | 70 eV | Industry standard energy to generate a library-searchable spectrum. |

| Mass Range | 40-450 m/z | Captures the molecular ion and key fragment ions. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

4.4 Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent. This prevents detector saturation.

-

Instrument Setup: Equilibrate the GC-MS system with the parameters listed in the table above.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Acquisition: Initiate the data acquisition as the oven temperature program begins.

-

Data Analysis:

-

Identify the Peak: Locate the chromatographic peak corresponding to the analyte.

-

Examine the Mass Spectrum: Analyze the mass spectrum associated with this peak.

-

Confirm Molecular Ion: Identify the molecular ion peak (M⁺). For this compound, this should appear at an m/z of approximately 224. This peak confirms the molecular weight of the intact molecule.

-

Analyze Fragmentation: Evaluate the fragmentation pattern for characteristic ions, which provides further structural confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis, from sample introduction to final data interpretation.

Caption: GC-MS workflow for molecular weight verification.

Summary of Core Physicochemical Properties

For ease of reference, the core identifying properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Cyclohexylmethyl cyclohexanoate, Cyclohexanecarboxylic acid, cyclohexylmethyl ester | PubChem[1] |

| CAS Number | 2611-02-1 | PubChem[1] |

| Molecular Formula | C₁₄H₂₄O₂ | PubChem[1] |

| Molecular Weight | 224.34 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 224.17763 u | PubChem[1] |

Conclusion

The molecular weight of this compound is definitively established as 224.34 g/mol through theoretical calculation based on its molecular formula, C₁₄H₂₄O₂. This foundational value is experimentally verifiable with high fidelity using robust analytical techniques such as Gas Chromatography-Mass Spectrometry. The protocol and principles outlined in this guide provide the necessary framework for researchers to confidently confirm the identity, purity, and molecular weight of this compound, ensuring the accuracy and reliability of their scientific endeavors.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75786, this compound.

- Pharmaffiliates Analytics & Synthetics (P) Ltd. This compound.

Sources

IUPAC name for Cyclohexylmethyl cyclohexanecarboxylate

An In-depth Technical Guide to Cyclohexylmethyl Cyclohexanecarboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 2611-02-1), an ester of significant interest in organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's chemical identity, structural significance, and a robust protocol for its synthesis via Fischer-Speier esterification. A central focus is placed on the mechanistic underpinnings of the synthesis and the analytical techniques required for rigorous structural elucidation, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's role as a versatile synthetic precursor in pharmaceutical research and its potential applications in materials science, grounded in its unique structural features combining two conformationally significant cyclohexane rings.

Chemical Identity and Structural Significance

Nomenclature and Core Properties

This compound is an ester that incorporates two cyclohexane moieties, one derived from the parent carboxylic acid and the other from the alcohol. This structure is fundamental to its physical properties and chemical reactivity.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate | [1] |

| CAS Number | 2611-02-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₄O₂ | [1] |

| Molecular Weight | 224.34 g/mol | [1][2] |

| Canonical SMILES | C1CCC(CC1)COC(=O)C2CCCCC2 | [1] |

| InChI Key | XWINVLMFYISLRL-UHFFFAOYSA-N | [1][2] |

Structural Rationale and Conformational Analysis

The significance of this compound in organic chemistry is deeply rooted in its molecular architecture.[2] The molecule features two cyclohexane rings connected by a flexible ester linkage. Cyclohexane rings are cornerstone models for studying cycloalkane stereochemistry, predominantly adopting the low-energy "chair" conformation to minimize both angle and torsional strain.[2] The presence of two such rings makes this molecule a compelling subject for conformational analysis, enabling researchers to investigate how the spatial arrangement of these bulky groups influences the compound's physical properties and chemical reactivity.

Synthesis via Fischer-Speier Esterification

The most direct and classic method for preparing this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Principle and Mechanistic Causality

Fischer esterification is a reversible nucleophilic acyl substitution reaction.[6][7] The reaction's equilibrium constant is often close to 1, meaning the process is not strongly product-favored under neutral conditions.[7] To achieve high yields, the equilibrium must be shifted toward the products. This is accomplished by adhering to Le Châtelier's principle, typically by using a large excess of one reactant (usually the less expensive alcohol) or by actively removing water as it is formed.[6]

The acid catalyst serves two critical functions:

-

Activation of the Carbonyl: It protonates the carbonyl oxygen of the cyclohexanecarboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8] This activation is essential as carboxylic acids are otherwise not sufficiently reactive to be attacked by a neutral nucleophile like an alcohol.[7]

-

Facilitating Leaving Group Departure: It allows the hydroxyl group to be eliminated as a neutral water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[8]

Reaction Mechanism

The mechanism proceeds through a series of reversible protonation, nucleophilic attack, and dehydration steps.